(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
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Overview
Description
(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and an acrylamide moiety. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to form the nitro derivative.
Formation of the Acrylamide Moiety: The acrylamide group can be introduced through the reaction of an appropriate acrylate with an amine, such as diethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan ring or the nitrophenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan or nitrophenyl derivatives.
Scientific Research Applications
(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Interference with Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Generation of Reactive Species: The compound may generate reactive oxygen or nitrogen species, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can be compared with other similar compounds, such as:
Furan Derivatives: Compounds containing the furan ring, such as furfural and nitrofurantoin, which have different substituents and exhibit distinct chemical and biological properties.
Acrylamide Derivatives: Compounds containing the acrylamide moiety, such as N,N-dimethylacrylamide, which differ in their substituents and applications.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, such as nitrobenzene and nitrophenol, which have different functional groups and reactivity.
Properties
IUPAC Name |
(E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-18(4-2)17(20)11-9-15-8-10-16(23-15)13-6-5-7-14(12-13)19(21)22/h5-12H,3-4H2,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRPRBKIDKZCY-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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